![molecular formula C13H14N2O2 B2746156 4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile CAS No. 866157-35-9](/img/structure/B2746156.png)

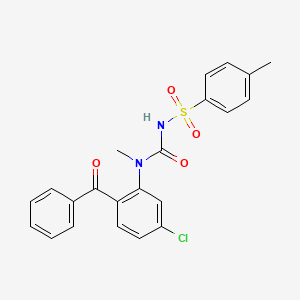

4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry

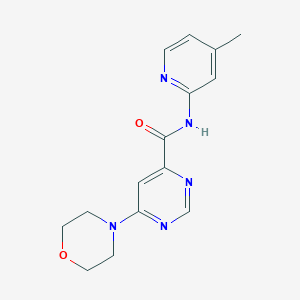

Oxazole derivatives, including 4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile, have been recognized for their therapeutic potentials in medicinal chemistry. They serve as intermediates for synthesizing new chemical entities with a wide spectrum of biological activities . These activities include:

- Antimicrobial : Oxazole derivatives have been used to develop compounds with significant antibacterial potential against various strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and fungi like C. albicans .

- Anticancer : The structural motif of oxazole is found in several anticancer agents due to its ability to interact with biological targets involved in cancer progression .

- Anti-inflammatory : Oxazole compounds have been shown to possess anti-inflammatory properties, making them valuable in treating inflammatory diseases .

Agriculture

In the agricultural sector, oxazole derivatives are explored for their potential as:

- Pesticides : Due to their antimicrobial properties, these compounds can be used to protect crops from bacterial and fungal infections .

- Growth Regulators : Some oxazole derivatives influence plant growth and development, which could be harnessed to improve agricultural yields .

Materials Science

The unique chemical structure of oxazole derivatives makes them suitable for:

- Polymer Synthesis : They can be used as building blocks for creating novel polymers with specific mechanical and thermal properties .

- Organic Electronics : Their electronic properties make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Synthesis

In chemical synthesis, this compound can be utilized as:

- Synthetic Intermediates : They are valuable intermediates in the synthesis of more complex chemical entities .

- Catalysis : Some oxazole derivatives can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity .

Environmental Science

Oxazole derivatives are also important in environmental science for:

- Pollutant Detection : They can be part of sensors that detect environmental pollutants due to their reactivity with specific chemicals .

- Waste Treatment : Their antimicrobial properties may be used in treating wastewater to eliminate harmful pathogens .

Analytical Chemistry

In analytical chemistry, these compounds find applications as:

properties

IUPAC Name |

4-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-13(2)8-17-9-15(13)12(16)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPNTSFMZDVCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1C(=O)C2=CC=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2746075.png)

![[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl]acetic acid, methyl ester](/img/structure/B2746078.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)

![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)

![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)